molecular formula C16H12N4O B2858993 2-(((4-Oxo-3,4-dihydro-1-phthalazinyl)methyl)amino)benzenecarbonitrile CAS No. 303995-59-7

2-(((4-Oxo-3,4-dihydro-1-phthalazinyl)methyl)amino)benzenecarbonitrile

Cat. No. B2858993
CAS RN: 303995-59-7
M. Wt: 276.299
InChI Key: LMHKCOIQRJCRDQ-UHFFFAOYSA-N
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Description

“2-(((4-Oxo-3,4-dihydro-1-phthalazinyl)methyl)amino)benzenecarbonitrile” is a chemical compound with the CAS Number: 303995-59-7 . It has a molecular weight of 276.3 and its IUPAC name is 2- { [ (4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzonitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N4O/c17-9-11-5-1-4-8-14 (11)18-10-15-12-6-2-3-7-13 (12)16 (21)20-19-15/h1-8,10,18-19H, (H,20,21) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.3 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds, including those with triazine, benzoxazine, and quinoxaline scaffolds, have been extensively studied for their wide spectrum of biological activities. These compounds demonstrate potential in various models, showing antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties, among others. Such scaffolds are considered interesting core moieties for future drug development due to their potent pharmacological activities.

  • Triazine Scaffold : Triazine derivatives have been prepared and evaluated across a broad spectrum of biological activities, including acting as antimicrobial, insecticidal, and herbicidal agents. These compounds are of interest for the development of future drugs due to their versatile biological significance (Verma, Sinha, & Bansal, 2019).

  • Benzoxazine and Oxazine Compounds : The synthesis of oxazines and their derivatives, including the importance of oxazinium salts as electrophiles, has been explored. These compounds are utilized as chiral synthons and have implications in material science and drug discovery (Sainsbury, 1991).

  • Quinoxaline Derivatives : Quinoxalines, also known as benzopyrazines, are explored for their antitumoral properties and potential as catalysts' ligands. The synthesis methods and biological activities associated with quinoxaline derivatives offer a pathway for designing drugs with improved efficacy (Pareek & Kishor, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(4-oxo-3H-phthalazin-1-yl)methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-9-11-5-1-4-8-14(11)18-10-15-12-6-2-3-7-13(12)16(21)20-19-15/h1-8,18H,10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHKCOIQRJCRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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